Diallyl carbonate

Description

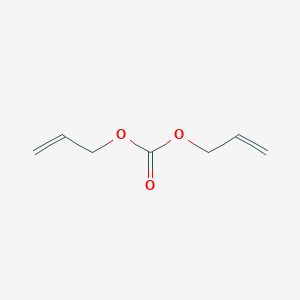

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJWYKGYGWOAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-94-4 | |

| Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6065846 | |

| Record name | Carbonic acid, di-2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-08-9 | |

| Record name | Allyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15022-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015022089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, di-2-propen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P2G65CXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diallyl Carbonate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl carbonate (DAC), a diester of carbonic acid and allyl alcohol, is a versatile monomer and chemical intermediate. Its bifunctional nature, characterized by the presence of two reactive allyl groups, makes it a valuable precursor in polymer chemistry, particularly for the synthesis of cross-linked polymers and polycarbonates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on its application in organic synthesis and materials science. Detailed experimental methodologies for its synthesis and polymerization are presented, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₇H₁₀O₃.[1] Its structure features a central carbonate group bonded to two allyl groups. The presence of terminal double bonds in the allyl moieties imparts significant reactivity to the molecule.

Key Identifiers:

-

IUPAC Name: bis(prop-2-enyl) carbonate[1]

-

CAS Number: 15022-08-9[1]

-

Molecular Formula: C₇H₁₀O₃

-

SMILES: C=CCOC(=O)OCC=C[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 142.15 g/mol | [1] |

| Density | 0.991 g/mL at 25 °C | [1] |

| Melting Point | -70 °C | [1] |

| Boiling Point | 95-97 °C at 60 mmHg | [1] |

| Refractive Index (n20/D) | 1.428 | |

| Solubility | Soluble in ethanol, methanol, toluene, and chloroform. | [1] |

Table 2: Chemical Reactivity and Safety Data

| Property | Description | Reference(s) |

| Reactivity | The double bonds in the allyl groups are susceptible to addition reactions, polymerization, and other transformations common to alkenes. The carbonate ester linkage can undergo hydrolysis or transesterification. Reacts with amines, alcohols, and thiols. | [1] |

| Key Applications | Monomer for polymer synthesis (polycarbonates, polyurethanes), reagent in organic synthesis (e.g., Tsuji-Trost allylation). | [1] |

| Flash Point | 59 °C (138 °F) | |

| Hazard Statements | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. |

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the reaction of allyl alcohol with a suitable carbonyl source. The choice of synthetic method often depends on factors such as the availability and toxicity of reagents, and desired purity of the final product.

Synthesis from Phosgene and Allyl Alcohol

A traditional method for synthesizing carbonates involves the use of phosgene, a highly reactive but also highly toxic reagent. The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl carbon of phosgene, with the elimination of hydrogen chloride.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of allyl alcohol in a suitable inert solvent (e.g., toluene) and a base (e.g., pyridine or a tertiary amine) to act as an HCl scavenger.

-

Reaction Conditions: The flask is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction mixture is then washed with water, dilute acid (to remove the amine), and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation.

Logical Diagram: Synthesis of this compound from Phosgene

Caption: Workflow for the synthesis of this compound from phosgene.

Synthesis from Urea and Allyl Alcohol

A more environmentally benign approach utilizes urea as the carbonyl source, avoiding the use of phosgene.[2] The reaction is a transesterification process where allyl alcohol displaces ammonia from urea. This reaction typically requires a catalyst and elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a means to remove ammonia (e.g., a Dean-Stark trap or a slow stream of inert gas) is charged with urea, an excess of allyl alcohol, and a catalyst. Various metal oxides (e.g., ZnO, MgO) or other catalysts can be employed.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The removal of ammonia is crucial to drive the equilibrium towards the product side. The reaction progress can be monitored by measuring the amount of ammonia evolved or by chromatographic analysis of the reaction mixture.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess allyl alcohol is removed by distillation.

-

Purification: The resulting crude this compound is purified by vacuum distillation.

Logical Diagram: Synthesis of this compound from Urea

References

An In-Depth Technical Guide to the Synthesis of Diallyl Carbonate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl carbonate (DAC) is a versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from allyl alcohol. It details four major synthetic routes: the phosgene-based method, transesterification from urea, transesterification from dimethyl carbonate, and oxidative carbonylation. This document offers in-depth experimental protocols, a comparative analysis of the different methodologies through quantitative data, and visual representations of reaction pathways and workflows to aid in research and development.

Introduction

This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups attached to a central carbonate moiety.[1] The reactivity of the allyl groups makes DAC a valuable monomer for polymerization and a useful reagent in organic synthesis, notably in palladium-catalyzed allylic alkylation reactions.[1] This guide focuses on the synthesis of DAC from the readily available precursor, allyl alcohol, exploring various established methods. Each method is evaluated based on efficiency, safety, and environmental considerations, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

Synthetic Routes from Allyl Alcohol

Several methods have been developed for the synthesis of this compound from allyl alcohol. The choice of method often depends on factors such as desired purity, scale, available reagents, and safety constraints. The most prominent methods are detailed below.

Phosgene-Based Synthesis

The reaction of allyl alcohol with phosgene or its safer equivalents like diphosgene or triphosgene is a traditional and highly efficient method for producing this compound. Phosgene is a highly reactive electrophile that readily reacts with alcohols.[1] A base is typically used to neutralize the hydrogen chloride byproduct.[1]

Reaction Scheme:

2 CH₂=CHCH₂OH + COCl₂ → (CH₂=CHCH₂O)₂CO + 2 HCl

Transesterification with Urea

A more environmentally benign approach involves the transesterification of urea with allyl alcohol. This method avoids the use of highly toxic phosgene. The reaction typically proceeds in two stages, with the formation of an allyl carbamate intermediate.[1][2] Catalysts, such as various metal salts, are often required for the second step to proceed efficiently.[2]

Reaction Scheme:

2 CH₂=CHCH₂OH + NH₂CONH₂ → (CH₂=CHCH₂O)₂CO + 2 NH₃

Transesterification with Dimethyl Carbonate

Transesterification of dimethyl carbonate (DMC) with allyl alcohol offers another phosgene-free route to this compound. This reaction is typically catalyzed by a base, such as sodium methoxide or potassium carbonate.[3][4] The equilibrium can be driven towards the product by removing the methanol byproduct.

Reaction Scheme:

2 CH₂=CHCH₂OH + (CH₃O)₂CO ⇌ (CH₂=CHCH₂O)₂CO + 2 CH₃OH

Oxidative Carbonylation of Allyl Alcohol

The direct oxidative carbonylation of allyl alcohol in the presence of carbon monoxide and an oxidant, catalyzed by a transition metal complex (typically palladium-based), provides a modern and atom-economical route to this compound.[5][6] This method allows for the direct incorporation of a carbonyl group.

Reaction Scheme:

2 CH₂=CHCH₂OH + CO + ½ O₂ → (CH₂=CHCH₂O)₂CO + H₂O

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Carbonyl Source | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Ref. |

| Phosgene-based | Phosgene/Diphosgene | Pyridine/Base | 0 - 25 | 1 - 4 | >90 | High | [1] |

| Transesterification | Urea | Zinc Oxide (ZnO) | 150 - 180 | 6 - 24 | 60 - 85 | Moderate to High | [7] |

| Transesterification | Dimethyl Carbonate | Sodium Methoxide | 90 - 120 | 10 - 24 | 60 - 70 | High | [3][4] |

| Oxidative Carbonylation | Carbon Monoxide | PdCl₂(PPh₃)₂ | 80 - 120 | 4 - 12 | 70 - 85 | High | [5][6] |

Table 2: Catalyst Loading and Solvent Effects in Transesterification with Dimethyl Carbonate

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Sodium Methoxide | 1 - 5 | None (excess DMC) | 90 | ~69 | [3] |

| Potassium Carbonate | 0.1 | None (excess DMC) | 90 | Not specified | [4] |

| Amberlyst-15 | Not specified | None | 50-140 | Not specified | [8] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods.

Protocol 1: Synthesis from Allyl Alcohol and Diphosgene (Phosgene Equivalent)

Materials:

-

Allyl alcohol (purified by distillation)[9]

-

Diphosgene (triphosgene can also be used with appropriate stoichiometry)

-

Pyridine (dried over KOH)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride drying tube, a solution of allyl alcohol (2.0 mol) and dry pyridine (2.0 mol) in anhydrous diethyl ether (500 mL) is placed.

-

The flask is cooled in an ice-salt bath to 0 °C.

-

A solution of diphosgene (1.0 mol) in anhydrous diethyl ether (200 mL) is added dropwise from the dropping funnel with vigorous stirring over a period of 2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The precipitated pyridinium hydrochloride is removed by filtration.

-

The filtrate is washed successively with cold water (2 x 200 mL), 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation (boiling point 95-97 °C at 60 mmHg) to afford the pure product.[1]

Protocol 2: Synthesis from Allyl Alcohol and Urea using a Zinc-based Catalyst

Materials:

-

Allyl alcohol (anhydrous)

-

Urea

-

Zinc oxide (ZnO)

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of urea (1.0 mol), allyl alcohol (4.0 mol), and zinc oxide (0.1 mol) is placed in a high-pressure autoclave reactor equipped with a mechanical stirrer.[7]

-

The reactor is sealed and heated to 160 °C with constant stirring for 12 hours. The pressure will rise due to the evolution of ammonia.

-

After cooling to room temperature, the reactor is carefully vented in a fume hood to release the ammonia pressure.

-

The reaction mixture is filtered to remove the catalyst.

-

Excess allyl alcohol is removed by distillation at atmospheric pressure.

-

The residue is dissolved in toluene (200 mL) and washed with water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the toluene is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation to yield the final product.

Protocol 3: Synthesis from Allyl Alcohol and Dimethyl Carbonate

Materials:

-

Allyl alcohol

-

Dimethyl carbonate (DMC)

-

Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)[4]

-

Silica gel[4]

Procedure:

-

A mixture of allyl alcohol (7.27 mol), dimethyl carbonate (23.6 mol), and potassium carbonate (7.3 mmol) is charged into a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head to remove the methanol byproduct.[4]

-

The reaction mixture is heated to 90 °C and stirred under reflux for 10 hours.[4] Methanol is continuously removed by distillation to drive the equilibrium towards the product.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The catalyst is removed by filtration through a short column of silica gel.[4]

-

The excess dimethyl carbonate and any remaining allyl alcohol are removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Proposed Mechanism for Palladium-Catalyzed Oxidative Carbonylation

This diagram outlines a plausible catalytic cycle for the palladium-catalyzed oxidative carbonylation of allyl alcohol. The cycle involves the formation of a palladium-alkoxide, CO insertion, and reductive elimination.

Conclusion

The synthesis of this compound from allyl alcohol can be achieved through several distinct methods, each with its own set of advantages and disadvantages. The traditional phosgene-based route offers high yields but is hampered by the extreme toxicity of the reagent. Modern, phosgene-free alternatives, such as transesterification with urea or dimethyl carbonate and palladium-catalyzed oxidative carbonylation, provide safer and more environmentally friendly options. The choice of a particular synthetic route will depend on the specific requirements of the application, including scale, purity needs, and available resources. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make informed decisions and successfully synthesize this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - Revisiting the Palladium-Catalyzed Carbonylation of Allyl Alcohol: Mechanistic Insight and Improved Catalytic Efficiency - figshare - Figshare [figshare.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physical Properties of Diallyl Carbonate Liquid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of diallyl carbonate (DAC), a colorless liquid with the chemical formula C₇H₁₀O₃.[1][2] DAC serves as a crucial monomer in the synthesis of polymers, including polycarbonates and polyurethanes.[1][2] Its utility in various applications, from engineering plastics to coatings, necessitates a thorough understanding of its physical characteristics.[2] This document collates quantitative data from various sources, details the experimental protocols for their determination, and presents a logical workflow for property characterization.

Core Physical and Chemical Properties

This compound is a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents such as ethanol, methanol, toluene, and chloroform.[1] The presence of allyl groups makes it a reactive compound, particularly in polymerization reactions.[1][2]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound liquid. It is important to note that slight variations in reported values can exist across different sources due to varying experimental conditions.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 142.15 g/mol | Not Applicable | [] |

| Density | 0.991 g/mL | at 25 °C | [1][4][5] |

| 0.986 g/mL | Not Specified | [2] | |

| Boiling Point | 172.3 °C | at 760 mmHg | [2] |

| 95-97 °C | at 60 mmHg | [1][4] | |

| Melting Point | -70 °C | Not Applicable | [1] |

| 25 °C | Not Applicable | [2] | |

| Refractive Index | 1.428 | n20/D (at 20 °C for the D-line of sodium) | [2][4][6] |

| Vapor Pressure | 1.34 mmHg | at 25 °C | [2] |

| Flash Point | 58.9 °C | Closed Cup | [2] |

| 59 °C | Closed Cup | ||

| 138 °F | Not Specified | [5][7] | |

| Solubility | Soluble in ethanol, methanol, toluene, and chloroform. | Not Specified | [1] |

Note: The significant discrepancy in the reported melting points (-70 °C vs. 25 °C) suggests a potential data entry error in one of the sources or measurement under different conditions.

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquids like this compound.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid.

Protocol using a Pycnometer:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the liquid volume to the pycnometer's calibration mark.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Distillation is a common method for this measurement.[8][9][10]

Distillation Method:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.[9]

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor.[11]

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point at the recorded atmospheric pressure.[9][11]

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through a substance. It is typically measured using an Abbe refractometer.[12][13]

Using an Abbe Refractometer:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[14]

-

Place a few drops of this compound onto the clean, dry prism of the refractometer.[13]

-

Close the prism and ensure the liquid spreads evenly.

-

Adjust the light source and focus the eyepiece to see a clear boundary between the light and dark regions.[13]

-

Use the adjustment knob to move the boundary line to the center of the crosshairs.[13]

-

Read the refractive index value from the instrument's scale.[13]

Vapor Pressure Measurement

Vapor pressure can be measured by static or dynamic methods.[15][16][17] The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container.[15]

Static Method:

-

Place a sample of this compound into a temperature-controlled, sealed container.

-

Evacuate the container to remove any air.[15]

-

Allow the system to reach thermal equilibrium at a specific temperature.

-

The pressure measured by a pressure sensor connected to the container is the vapor pressure of the liquid at that temperature.[15]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like this compound.

Caption: Workflow for characterizing this compound's physical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 4. This compound 99 15022-08-9 [sigmaaldrich.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. This compound 99 15022-08-9 [sigmaaldrich.com]

- 7. This compound | 15022-08-9 [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vernier.com [vernier.com]

- 11. scribd.com [scribd.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. hinotek.com [hinotek.com]

- 15. calnesis.com [calnesis.com]

- 16. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 17. Measurement Of Vapor Pressure [themasterchemistry.com]

An In-depth Technical Guide to Diallyl Carbonate (CAS: 15022-08-9)

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC), identified by the CAS number 15022-08-9, is a colorless organic liquid with a characteristic pungent odor.[1] Its chemical structure features a central carbonate group flanked by two allyl functional groups.[1] This dual functionality, particularly the presence of reactive double bonds in the allyl moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.

Chemical and Physical Properties

This compound is characterized by its specific physical constants and structural identifiers, which are crucial for its application in controlled chemical processes. It is soluble in various organic solvents, including ethanol, methanol, toluene, and chloroform.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molar Mass | 142.15 g/mol | [1] |

| Density | 0.991 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 95-97 °C at 60 mmHg | [1][3][4] |

| 172.3 °C at 760 mmHg | [2] | |

| Melting Point | -70 °C | [1] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [2][3] |

| Refractive Index (n20/D) | 1.428 | [2][3][4] |

| Vapor Pressure | 1.34 mmHg at 25 °C | [2] |

| Water Solubility (log10WS) | -1.39 (Calculated) | [5] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.512 (Calculated) | [2][5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 15022-08-9 | [1] |

| EC Number | 239-106-9 | [1] |

| IUPAC Name | Bis(prop-2-enyl) carbonate | [1] |

| SMILES | C=CCOC(=O)OCC=C | [1] |

| InChI | 1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | [1][3] |

| InChI Key | JKJWYKGYGWOAHT-UHFFFAOYSA-N | [1][3] |

| Synonyms | Allyl carbonate, Carbonic acid diallyl ester | [2][5][6] |

Synthesis of this compound

This compound can be synthesized through several routes involving the reaction of allyl alcohol with an electrophilic carbonyl donor.[1] The primary methods include reactions with phosgene, urea, or via transesterification with other carbonates like dimethyl carbonate or catechol carbonate.[1]

References

Spectral Data Analysis of Diallyl Carbonate by NMR Spectroscopy

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for diallyl carbonate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. This document presents tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual diagrams to aid in the interpretation of the spectral information. The data herein is compiled from verified spectral databases and relevant scientific literature.

Introduction

This compound (DAC) is an organic compound with the formula C₇H₁₀O₃. It is a key monomer in the production of various polymers, most notably CR-39, a thermosetting plastic with excellent optical and mechanical properties. The purity and structural integrity of DAC are critical for the quality of the resulting polymers. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound, providing detailed information about its molecular structure. This guide serves as a centralized resource for the NMR spectral data of DAC.

Chemical Structure and NMR Assignments

The chemical structure of this compound consists of a central carbonate group flanked by two allyl groups. Due to the symmetry of the molecule, the two allyl groups are chemically equivalent. Within each allyl group, there are three distinct proton environments and three distinct carbon environments.

graph Diallyl_Carbonate_Structure {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

C1 [label="C1", pos="0,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];

C2 [label="C2", pos="1.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];

C3 [label="C3", pos="3,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];

O1 [label="O", pos="4.5,1!"];

C4 [label="C4 (C=O)", pos="6,1!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];

O2 [label="O", pos="7.5,1!"];

C5 [label="C3'", pos="9,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];

C6 [label="C2'", pos="10.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];

C7 [label="C1'", pos="12,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];

// Hydrogen nodes

H1a [label="H", pos="-0.5,0!"];

H1b [label="H", pos="0.5,0!"];

H2 [label="H", pos="1.5,0!"];

H3a [label="H", pos="2.5,0!"];

H3b [label="H", pos="3.5,0!"];

H5a [label="H", pos="8.5,0!"];

H5b [label="H", pos="9.5,0!"];

H6 [label="H", pos="10.5,0!"];

H7a [label="H", pos="11.5,0!"];

H7b [label="H", pos="12.5,0!"];

// Bonds

C1 -- C2;

C2 -- C3;

C3 -- O1;

O1 -- C4;

C4 -- O2;

O2 -- C5;

C5 -- C6;

C6 -- C7;

C4 -- O1 [style=invis];

C4 -- O2 [style=invis];

// Double bonds

C1 -- C2 [style=bold];

C6 -- C7 [style=bold];

C4 -- O1 [style=invis];

C4 -- O2 [style=invis];

// H-C bonds

C1 -- H1a;

C1 -- H1b;

C2 -- H2;

C3 -- H3a;

C3 -- H3b;

C5 -- H5a;

C5 -- H5b;

C6 -- H6;

C7 -- H7a;

C7 -- H7b;

}

Caption: Logical relationship between the molecular structure of this compound and its NMR signals.

Solubility of Diallyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diallyl carbonate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.

Introduction to this compound

This compound (DAC) is a colorless liquid with the chemical formula C₇H₁₀O₃. It is primarily utilized as a monomer in the synthesis of polymers, particularly for optical applications, owing to the high transparency and durability of the resulting polymers.[1] Understanding its solubility is crucial for various aspects of its application, including reaction medium selection, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available chemical literature, this compound is known to be soluble in several common organic solvents. This solubility is attributed to its molecular structure, which includes both polar (carbonate group) and non-polar (allyl groups) moieties, allowing for favorable interactions with a range of solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Toluene | Soluble[1] |

| Chloroform | Soluble[1] |

Note: The term "soluble" in this context indicates that this compound forms a homogeneous solution with the solvent, but does not specify the concentration at which this occurs.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of both the solute (this compound) and the solvent, along with temperature, are key factors that will govern the extent of solubility.

Caption: Factors influencing the solubility of a solute in a solvent.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized experimental protocol for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials with screw caps

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Steps

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a series of vials. The excess is to ensure that the solution becomes saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation to ensure that the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved this compound to settle.

-

To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot of the supernatant to a volumetric flask and dilute with a known volume of the solvent. This is to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Analyze the standard solutions using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to generate a calibration curve.

-

Analyze the diluted supernatant sample under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Account for the dilution factor to calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of Diallyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for diallyl carbonate. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the material's properties and potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the chemical can be safely handled and stored.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 95-97 °C at 60 mmHg | |

| Density | 0.991 g/mL at 25 °C | |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Refractive Index | n20/D 1.428 | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Classification | GHS Code | Description | Source |

| Flammable liquids | H226 | Flammable liquid and vapour | |

| Skin irritation | H315 | Causes skin irritation | [1] |

| Eye irritation | H319 | Causes serious eye irritation | [1] |

| Skin sensitisation | H317 | May cause an allergic skin reaction | [1][2] |

| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation |

Signal Word: Warning

Toxicological Information

Detailed toxicological data for this compound is not extensively available in the provided search results. Most sources state that acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity data are not available.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [3][4][5][6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [3][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [3][4][5] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

Handle in a well-ventilated place.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Take precautionary measures against static discharge.[5]

-

Use only non-sparking tools.[4]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands before breaks and at the end of the workday.[5]

Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]

-

Store apart from incompatible materials such as oxidizing agents, reducing agents, strong bases, and strong acids.[1][6]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [1][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [1][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][3][4] |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][4]

-

Specific hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. When heated to decomposition, it emits acrid smoke and irritating fumes.[3]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]

Accidental Release Measures:

-

Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][3][4]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3][4]

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]

Experimental Protocols Workflow

The following diagram illustrates a logical workflow for handling a this compound spill, from initial detection to final disposal.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4] Contaminated packaging should be disposed of as an unused product.[2]

References

Thermal Stability of Diallyl Carbonate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diallyl carbonate (DAC) is a reactive monomer utilized in the synthesis of various polymers. Its thermal stability is a critical parameter for safe handling, storage, and polymerization process control. This guide provides a comprehensive overview of the thermal stability of this compound monomer, including storage recommendations, the role of inhibitors, and general principles of thermal analysis.

Overview of this compound and its Reactivity

This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups, which makes it susceptible to free-radical polymerization.[1] This reactivity is advantageous for polymer synthesis but also poses a potential hazard if not properly managed. Uncontrolled polymerization, which can be initiated by heat, light, or contaminants, can lead to a runaway reaction, generating significant heat and pressure.

Thermal Stability and Handling Recommendations

The thermal stability of this compound monomer is influenced by several factors, including temperature, exposure to oxygen, and the presence of inhibitors.

Storage Conditions

To prevent premature polymerization and ensure stability, this compound should be stored under controlled conditions.

Table 1: Recommended Storage and Handling Parameters for this compound Monomer

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C | |

| Atmosphere | Store under an inert atmosphere, such as nitrogen. | - |

| Light Exposure | Protect from light by storing in an opaque or amber-colored container. | [2] |

| Flash Point | 59 °C (closed cup) |

Note: The product is a flammable liquid and should be kept away from heat, sparks, and open flames.

Thermal Hazards

Role of Polymerization Inhibitors

To enhance the stability of this compound monomer during storage and transport, polymerization inhibitors are typically added. These compounds function by scavenging free radicals that initiate the polymerization process.

Common Inhibitors for Allyl Monomers

Phenolic compounds are commonly used as inhibitors for allyl monomers like this compound. Their effectiveness is often dependent on the presence of oxygen.[3]

Table 2: Common Polymerization Inhibitors for Allyl Monomers

| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action | Source(s) |

| Hydroquinone | HQ | - | Scavenges peroxy free radicals in the presence of oxygen. | [4][5] |

| Butylated Hydroxytoluene | BHT | 0.01% by weight (in some resin systems) | Reacts with and terminates free radicals. | [6][7] |

| Hydroquinone Monomethyl Ether | MEHQ | 10 - 250 ppm | Scavenges peroxy free radicals, effective in the presence of oxygen. | [2][8] |

| Phenothiazine | PTZ | - | Process inhibitor, often used in combination with hydroquinone. | [2] |

The selection of an inhibitor and its concentration depends on the desired shelf life and the specific application. It is crucial to ensure that the inhibitor concentration is maintained throughout the storage period, as depletion can lead to spontaneous polymerization.[2]

Mechanism of Inhibition

The general mechanism for phenolic inhibitors involves the reaction with peroxy radicals, which are formed by the interaction of monomer free radicals with oxygen. This process is illustrated in the signaling pathway diagram below.

Caption: Simplified mechanism of polymerization inhibition by phenolic compounds.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound monomer is scarce, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard techniques used to evaluate the thermal stability of reactive monomers.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the onset temperature of polymerization, a critical parameter for assessing thermal stability.

General Experimental Protocol for DSC Analysis of a Reactive Monomer:

-

Sample Preparation: A small amount of the monomer (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range.

-

Data Analysis: The heat flow is plotted against temperature. An exothermic peak indicates the occurrence of polymerization. The onset temperature of this exotherm is a measure of the thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a substance.

General Experimental Protocol for TGA of a Liquid Monomer:

-

Sample Preparation: A small amount of the liquid monomer (typically 5-10 mg) is placed in a TGA pan.

-

Instrument Setup: The TGA is continuously purged with an inert gas (e.g., nitrogen).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

Data Analysis: The sample weight is plotted against temperature. The temperature at which significant weight loss begins is the decomposition temperature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. fluoryx.com [fluoryx.com]

- 4. eastman.com [eastman.com]

- 5. chempoint.com [chempoint.com]

- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diallyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of diallyl carbonate, detailed experimental protocols for its synthesis and purification, and an examination of its polymerization behavior. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties of this compound

This compound (DAC) is an organic compound with the chemical formula C₇H₁₀O₃.[1][2] It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly in the production of polymers.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [2] |

| Density | 0.991 g/mL at 25 °C | [1] |

| Boiling Point | 95-97 °C at 60 mmHg | [1] |

| Melting Point | -70 °C | [1] |

| Refractive Index | n20/D 1.428 | |

| Flash Point | 59 °C (closed cup) | |

| CAS Number | 15022-08-9 | [1] |

Experimental Protocols

This protocol describes the synthesis of this compound from dimethyl carbonate and allyl alcohol using a basic catalyst. This method is advantageous due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.

Materials:

-

Dimethyl carbonate

-

Allyl alcohol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Silica gel

-

Round-bottom flask (5 L, four-necked)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a 5 L four-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7.27 mol of allyl alcohol and 23.6 mol of dimethyl carbonate.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 7.3 mmol) to the reaction mixture.

-

Heat the mixture to 90°C and maintain it under reflux with vigorous stirring for 10 hours. During the reaction, methanol is formed as a byproduct and can be removed to drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the potassium carbonate catalyst by filtering the mixture through a short column of silica gel.

-

The crude this compound is then purified by distillation.

Vacuum distillation is employed to purify this compound, which has a relatively high boiling point at atmospheric pressure. This technique allows for distillation at a lower temperature, preventing potential decomposition of the product.

Equipment:

-

Distillation flask

-

Claisen adapter

-

Distillation head with thermometer

-

Condenser

-

Receiving flask (cow or pig type adapter is recommended for collecting fractions without breaking the vacuum)

-

Vacuum pump with a trap (e.g., cold finger with liquid nitrogen or dry ice/acetone)

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum. It is crucial to check for any leaks in the system before starting.

-

Transfer the crude this compound into the distillation flask and add a stir bar. Do not use boiling stones as they are ineffective under vacuum.

-

Begin stirring the liquid.

-

Slowly evacuate the system using the vacuum pump. Low-boiling impurities may start to distill at room temperature under reduced pressure.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask.

-

Collect the this compound fraction at the appropriate boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.

-

After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

-

Turn off the vacuum pump and collect the purified this compound from the receiving flask.

Free Radical Polymerization of this compound

This compound can undergo free radical polymerization to form a cross-linked polymer network. The process can be conceptually broken down into three main stages: initiation, propagation, and termination.

Caption: Free Radical Polymerization Workflow.

The polymerization of this compound is initiated by the formation of free radicals, which then propagate by adding to monomer units, leading to chain growth. The process concludes with termination steps, such as combination or disproportionation of growing polymer chains.[3][4][5]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. Radical polymerization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Diallyl Carbonate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diallyl carbonate (DAC) and its derivatives in the synthesis of various polymers. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of polymerization pathways to assist researchers in the lab.

Introduction to this compound in Polymer Science

This compound (DAC) is a versatile monomer characterized by the presence of two allyl functional groups, making it suitable for a variety of polymerization techniques. Its structure allows for the formation of crosslinked polymer networks with diverse properties. The resulting polymers, including polycarbonates, non-isocyanate polyurethanes (NIPUs), and functional polymers, find applications in optical materials, coatings, and biomedical devices. The primary polymerization methods involving this compound and its derivatives are free-radical polymerization (initiated thermally or by UV radiation) and thiol-ene polymerization.

Polymerization Methods

Free-Radical Polymerization

Free-radical polymerization of this compound and its analogues, such as allyl diglycol carbonate (ADC), is a common method to produce highly crosslinked, thermoset materials. This process can be initiated using thermal initiators or UV photoinitiators.

Thermal initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxodicarbonate (IPP), are used to initiate the polymerization of this compound monomers at elevated temperatures. This method is suitable for producing bulk polycarbonate networks. The resulting polymers are known for their high thermal stability and significant degree of cross-linking.[1]

UV-initiated polymerization offers rapid curing at ambient temperatures and is widely used for producing thin films and coatings. This technique provides excellent spatial and temporal control over the polymerization process. Allyl diglycol carbonate (ADC), a derivative of DAC, is frequently used in UV-curable resins for optical applications.[2]

Thiol-Ene Polymerization

Thiol-ene polymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (the 'ene'). This reaction is highly efficient, proceeds under mild conditions, and is insensitive to oxygen and water. This compound can serve as the 'ene' component, reacting with multifunctional thiols to form homogeneous, crosslinked networks. This method is particularly advantageous for applications requiring biodegradable materials, as the carbonate and any ester linkages can be susceptible to hydrolysis.

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

This compound can be a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. The synthesis typically involves the reaction of bis-cyclic carbonates with diamines.[3][4] this compound can be used in the synthesis of the bis-cyclic carbonate monomers.

Experimental Protocols

Protocol for Thermal Bulk Polymerization of this compound-Based Monomers

This protocol describes a general procedure for the bulk thermal polymerization of this compound-based monomers using benzoyl peroxide as a thermal initiator to form a crosslinked polycarbonate network.[1]

Materials:

-

This compound-based monomer (e.g., (1,1'-biphenyl)-4,4'-diyldiallylcarbonate)

-

Benzoyl peroxide (BPO)

-

Reaction vessel (e.g., glass mold)

-

Vacuum oven

-

Nitrogen or Argon source

Procedure:

-

Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the this compound-based monomer.

-

Add benzoyl peroxide (typically 1-3 wt% relative to the monomer) to the monomer.

-

Gently heat and stir the mixture until the initiator is completely dissolved.

-

Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen or argon through the mixture for 15-30 minutes or by using a vacuum.

-

Casting: Pour the monomer-initiator mixture into a pre-heated glass mold.

-

Curing: Place the mold in a programmable oven. The curing process typically involves a temperature ramp. For example:

-

Heat to 70-80 °C and hold for 12-24 hours.

-

Gradually increase the temperature to 100-120 °C and hold for another 2-4 hours to ensure complete curing.

-

-

Post-Curing and Demolding: After the curing cycle, slowly cool the mold to room temperature to avoid thermal stress and cracking of the polymer.

-

Carefully demold the solid, crosslinked polymer sheet.

Protocol for UV Photopolymerization of Allyl Diglycol Carbonate (ADC)

This protocol is based on the efficient preparation of poly(allyl diglycol carbonate) (PADC) using a UV initiator, as described by researchers.[2]

Materials:

-

Allyl diglycol carbonate (ADC) monomer

-

Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (e.g., Irgacure 1173)

-

Glass plates

-

Spacers (e.g., silicone tubing)

-

UV curing system (e.g., a UV lamp with a primary wavelength of 365 nm)

Procedure:

-

Formulation Preparation: In a light-protected container, mix the allyl diglycol carbonate monomer with the photoinitiator. The optimal concentration of the photoinitiator is typically around 5 parts per hundred parts of resin (phr).

-

Stir the mixture in the dark until the photoinitiator is completely dissolved.

-

Mold Assembly: Assemble a mold using two clean glass plates separated by spacers to achieve the desired thickness of the polymer sheet.

-

Casting: Carefully pour the ADC/photoinitiator formulation into the mold, avoiding the introduction of air bubbles.

-

UV Curing: Place the filled mold in the UV curing system.

-

Expose the sample to UV radiation. Optimal conditions are reported to be an irradiation intensity of 12 mW/cm² for 25 minutes.[2]

-

Demolding: After curing, carefully disassemble the mold to retrieve the solid PADC sheet.

Representative Protocol for Thiol-Ene Photopolymerization of this compound

This protocol provides a representative procedure for the photochemically initiated thiol-ene polymerization of this compound with a multifunctional thiol to form a crosslinked network.

Materials:

-

This compound (DAC)

-

Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (optional, e.g., tetrahydrofuran, THF, to reduce viscosity)

-

Glass slides and spacers

-

UV lamp (365 nm)

Procedure:

-

Formulation: In a vial, combine this compound and PETMP. The stoichiometry is typically a 1:1 ratio of allyl to thiol functional groups.

-

Add the photoinitiator (e.g., 0.5-2.0 wt% of the total monomer mixture).

-

If necessary, add a minimal amount of solvent to reduce the viscosity and ensure a homogeneous mixture.

-

Mix thoroughly until all components are dissolved.

-

Sample Preparation: Place spacers on a clean glass slide. Pipette the thiol-ene formulation onto the slide within the area defined by the spacers.

-

Carefully place a second glass slide on top to form a thin film of the mixture.

-

UV Curing: Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.

-

Post-Processing: After curing, carefully separate the glass slides to obtain the crosslinked polymer film. If a solvent was used, dry the film in a vacuum oven at room temperature to a constant weight.

Data Presentation

The following tables summarize quantitative data from the polymerization of this compound and its derivatives under different conditions.

Table 1: UV Photopolymerization of Allyl Diglycol Carbonate (ADC) [2]

| Parameter | Value |

| Monomer | Allyl Diglycol Carbonate (ADC) |

| Photoinitiator | 2-hydroxy-2-methyl-1-phenyl-1-propanone |

| Initiator Concentration | 5 phr |

| UV Irradiation Intensity | 12 mW/cm² |

| Curing Time | 25 minutes |

| Double Bond Conversion | 93.2% |

| Hardness (Shore D) | 88 HD |

Table 2: Thermal Polymerization of this compound-Based Monomers [1]

| Parameter | Value |

| Monomers | (1,1'-biphenyl)-4,4'-diyldiallylcarbonate and hexa(4-allylcarbonatephenoxy)cyclotriphosphazene |

| Initiator | Thermal Initiators (e.g., Benzoyl Peroxide) |

| Polymerization Type | Bulk Polymerization |

| Degree of Cross-linking | > 80% |

| Thermal Stability (TGA) | Stable up to 250 °C |

| Limiting Oxygen Index (LOI) | Up to 46.3% (for the cyclotriphosphazene-based polymer) |

Visualizations

Diagrams of Polymerization Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow.

Caption: General mechanism of free-radical polymerization of this compound.

Caption: Mechanism of photoinitiated thiol-ene polymerization.

Caption: Synthesis pathway for Non-Isocyanate Polyurethanes (NIPUs).

Caption: General experimental workflow for this compound polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]

- 3. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Free-Radical Polymerization of Diallyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl carbonate (DAC) is a versatile monomer that undergoes free-radical polymerization to form highly cross-linked, transparent polymers.[1] These polymers, most notably poly(allyl diglycol carbonate) (PADC), are renowned for their exceptional optical properties, thermal stability, and chemical resistance.[2] Such characteristics make them valuable in a range of applications, including the manufacturing of optical lenses, coatings, and solid-state nuclear track detectors (SSNTDs) for monitoring alpha radiation from sources like radon gas.[2][3] The polymerization of diallyl monomers is complex, involving intramolecular cyclization and intermolecular crosslinking, which significantly influence the final properties of the polymer.[2] This document provides detailed protocols for both thermal and UV-initiated free-radical polymerization of this compound and related monomers, along with key quantitative data and mechanistic diagrams to guide researchers in synthesizing and characterizing these materials.

Data Presentation

Thermal Polymerization of this compound Derivatives

The following table summarizes typical reaction conditions and outcomes for the thermal free-radical polymerization of this compound and its derivatives. The choice of initiator and reaction temperature is critical in controlling the polymerization rate and the properties of the resulting polymer.[4]

| Monomer | Initiator | Initiator Conc. (wt%) | Temperature (°C) | Time (h) | Solvent | Key Findings |

| This compound | Benzoyl Peroxide (BPO) | Not Specified | 60 | Not Specified | Not Specified | Rate of polymerization decreases with decreasing monomer concentration. |

| Allyl Diglycol Carbonate (ADC) | Benzoyl Peroxide (BPO) | Not Specified | ~70 | ~70 | Bulk | Traditional method for optical applications.[4] |

| Allyl Diglycol Carbonate (ADC) | Diisopropyl Peroxydicarbonate (IPP) | 3.3 | Not Specified | Not Specified | Bulk (with 0.1% DOP plasticizer) | Used for producing PADC films. |

| Diethylene Glycol Bis(allyl carbonate) | Diisopropyl Peroxydicarbonate (IPP) | 0.1 - 1.0 | 60 | 6 - 18 | Methylene Chloride (1:1 v/w) | To obtain a high viscosity, syrupy prepolymer. |

UV Photopolymerization of Allyl Diglycol Carbonate (ADC)

UV-initiated polymerization offers a more efficient alternative to thermal methods, with shorter reaction times and lower defect rates in the final product.[2] The following table presents data on the UV photopolymerization of ADC using 2-hydroxy-2-methyl-1-phenyl-1-propanone (a common photoinitiator).

| Initiator Conc. (phr) | Irradiation Intensity (mW/cm²) | Irradiation Time (min) | Double Bond Conversion Rate (%) | Hardness (Shore D) | Transparency at 550 nm (%) | Track Detection Efficiency |

| 5 | 12 | 20 | < 93.2 | < 88 | Not Specified | 0.398 - < 0.714 |

| 5 | 12 | 25 | 93.2 | 88 | 92 | 0.714 |

| 5 | 12 | 30 | ~93.2 | ~88 | Not Specified | Not Specified |

| 5 | 12 | 40 | ~93.2 | ~88 | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Thermal-Initiated Bulk Polymerization of this compound

This protocol describes the bulk polymerization of this compound using a thermal initiator.

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (BPO) or Diisopropyl peroxydicarbonate (IPP) (initiator)

-

Reaction vessel (e.g., glass ampoule or flask)

-

Inert gas source (Nitrogen or Argon)

-

Constant temperature bath or oven

-

Methanol (for precipitation)

-

Vacuum oven

Procedure:

-

Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing it through a column of activated alumina or a suitable inhibitor remover.

-

Initiator Dissolution: Dissolve the desired amount of thermal initiator (e.g., 0.1-3.0 wt% of BPO or IPP) in the purified this compound monomer.

-

Inert Atmosphere: Place the monomer-initiator mixture into the reaction vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the reaction vessel and place it in a constant temperature bath or oven set to the desired reaction temperature (e.g., 60-80°C). The reaction time will vary depending on the temperature and initiator concentration and can range from several hours to days.[4]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking samples periodically for analysis with Fourier-Transform Infrared (FTIR) spectroscopy to observe the decrease in the C=C double bond peak around 1649 cm⁻¹.[4]

-

Polymer Isolation: After the desired conversion is reached, cool the reaction vessel to room temperature. If a soluble prepolymer is desired, the reaction should be stopped before the gel point. The polymer can be isolated by precipitating the viscous solution into a non-solvent like cold methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: UV-Initiated Photopolymerization of Allyl Diglycol Carbonate (ADC)

This protocol outlines the rapid, UV-initiated polymerization of ADC, which is particularly useful for creating thin films.[3]

Materials:

-

Allyl diglycol carbonate (ADC) monomer

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)

-

UV curing system with controlled irradiation intensity

-

Molds for casting the polymer film

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Monomer and Initiator Preparation: Mix the ADC monomer with the desired concentration of the photoinitiator (e.g., 5 phr).

-

Casting: Pour the monomer-initiator mixture into a suitable mold to create a film of the desired thickness.

-

Inert Atmosphere: Place the mold in a chamber and purge with an inert gas to create an oxygen-free environment.

-